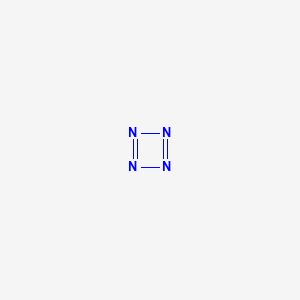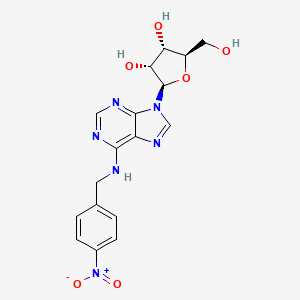
N6-(p-Nitrobenzyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(p-Nitrobenzyl)adenosine is a modified nucleoside compound where the adenosine molecule is substituted with a p-nitrobenzyl group at the N6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(p-Nitrobenzyl)adenosine typically involves the alkylation of adenosine with p-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the selective alkylation at the N6 position of the adenosine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N6-(p-Nitrobenzyl)adenosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The p-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield N6-(p-aminobenzyl)adenosine, while substitution reactions could yield various derivatives depending on the substituent introduced.
Scientific Research Applications
N6-(p-Nitrobenzyl)adenosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Industry: It can be used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of N6-(p-Nitrobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. The p-nitrobenzyl group enhances the compound’s binding affinity and selectivity for certain receptor subtypes, influencing its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N6-Benzyladenosine: Similar structure but lacks the nitro group.
N6-(3-Iodobenzyl)adenosine: Contains an iodo group instead of a nitro group.
N6-(4-Methoxybenzyl)adenosine: Contains a methoxy group instead of a nitro group
Uniqueness
N6-(p-Nitrobenzyl)adenosine is unique due to the presence of the p-nitrobenzyl group, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in pharmacological research.
Properties
CAS No. |
40297-54-9 |
|---|---|
Molecular Formula |
C17H18N6O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N6O6/c24-6-11-13(25)14(26)17(29-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
VAQMNFPQRLLRMG-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


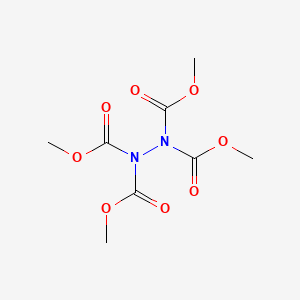
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)

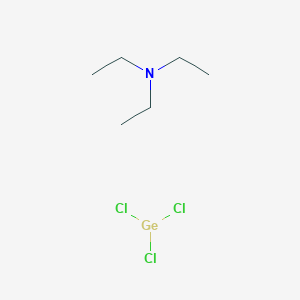


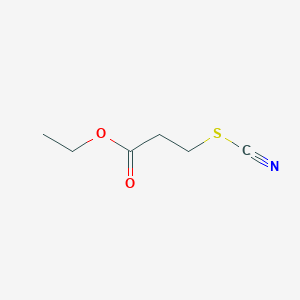


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)

